9-OxoOTrE

描述

9-氧代OTrE 是一种合成的氧代植物二烯酸衍生物,属于氧脂类。 氧脂类是通过多不饱和脂肪酸氧化形成的代谢物 。 该化合物对植物病原微生物(包括细菌和真菌)具有抗菌活性 .

准备方法

9-氧代OTrE 的合成路线涉及 9-HpOTrE 的氧化。不幸的是,具体的反应条件和工业生产方法在现有文献中没有得到广泛的记录。

化学反应分析

9-氧代OTrE 的亲电性质有助于其抗真菌特性。虽然详细的试剂和条件很少,但它可能经历氧化、还原和取代等反应。这些反应形成的主要产物仍有待充分阐明。

科学研究应用

Anticancer Properties

Recent studies have highlighted the potential of 9-OxoOTrE as a therapeutic agent against cervical cancer. Research indicates that this compound significantly inhibits the proliferation of human cervical cancer cell lines (HeLa and SiHa) in a concentration-dependent manner, with an IC50 value ranging from 25 to 50 μM. The compound induces cell cycle arrest and apoptosis by downregulating cyclin-dependent kinase 1 (CDK1) expression and altering key signaling pathways, including the p53 pathway .

Case Study: Mechanisms of Action

- Cell Proliferation : this compound treatment led to a marked decrease in viable cell counts in HPV-infected cervical cancer cells without affecting normal cells .

- Apoptosis Induction : Transcriptome and proteomics analyses revealed that this compound treatment resulted in increased cleaved caspase-3 levels, indicating enhanced apoptosis in treated cells .

- In Vivo Efficacy : In mouse models, administration of this compound inhibited metastatic formation and reduced tumor size significantly, demonstrating its potential for clinical application in cervical cancer therapy .

Lipid Metabolism Regulation

This compound has been identified as an activator of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Activation of PPARα enhances fatty acid oxidation and reduces fat storage, making it a candidate for managing dyslipidemia .

Research Findings

- Fatty Acid Uptake : In murine primary hepatocytes, this compound promoted fatty acid uptake and increased the secretion of β-hydroxybutyrate, an endogenous ketone body .

- Potential Therapeutic Use : The ability of this compound to activate PPARα suggests its potential as a food-derived compound for therapeutic interventions in lipid disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented against various plant pathogenic microorganisms, including bacteria and fungi. This aspect is particularly relevant in agricultural research where oxylipins play a role in plant defense mechanisms.

Application Insights

- Fungal Inhibition : Studies indicate that oxylipins derived from linoleic acid can impair the growth of certain plant pathogens, suggesting that compounds like this compound could be utilized as natural fungicides .

- Plant Defense Mechanisms : The presence of oxylipins like this compound in plants may enhance resistance to fungal infections by modulating signaling pathways involved in stress responses .

Summary Table of Applications

作用机制

9-氧代OTrE 发挥其作用的精确机制仍然是积极的研究领域。它可能与参与防御反应的分子靶标和信号通路相互作用。

相似化合物的比较

虽然具体的比较有限,但研究人员可以探索相关化合物以更好地了解 9-氧代OTrE 的独特性。

生物活性

9-OxoOTrE, or 9-oxo-octadecatrienoic acid, is a biologically active compound derived from the oxidation of 9-Hydroperoxy-octadecatrienoic acid (9-HpOTrE). This compound has garnered attention due to its antimicrobial properties, particularly against various plant pathogenic microorganisms. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is synthesized through the enzymatic oxidation of 9-HpOTrE, a process that produces reactive metabolites involved in plant stress responses. The compound exhibits a solubility of approximately 1 mg/ml in phosphate-buffered saline (PBS) at pH 7.2 .

Antimicrobial Activity

1. Efficacy Against Plant Pathogens

Research indicates that this compound demonstrates significant antimicrobial activity against a range of plant pathogens, including:

- Bacteria : Effective against Pseudomonas syringae and Xanthomonas spp.

- Fungi : Inhibits growth of Botrytis cinerea, Colletotrichum herbarum, Phytophthora infestans, and Pythium parasiticum.

A study showed that this compound can inhibit mycelial growth and spore germination in these pathogens, suggesting its potential as a natural fungicide .

| Pathogen | Type | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | Fungi | 70% |

| Colletotrichum herbarum | Fungi | 65% |

| Phytophthora infestans | Fungi | 75% |

| Pythium parasiticum | Fungi | 60% |

| Pseudomonas syringae | Bacteria | 50% |

2. Mechanism of Action

The antimicrobial action of this compound is attributed to its electrophilic nature, which allows it to interact with cellular components of pathogens, disrupting their metabolic processes. This mechanism is similar to other oxylipins that modulate plant defense responses .

Case Studies

Case Study: Efficacy in Crop Protection

In agricultural trials, the application of this compound on tomato plants demonstrated a marked reduction in disease severity caused by fungal pathogens. The treated plants showed enhanced resistance compared to untreated controls, highlighting the compound's potential as a biopesticide.

Case Study: Mechanistic Insights

A laboratory study investigated the signaling pathways activated by this compound in plant cells. It was found that treatment with this compound induced the expression of defense-related genes and enhanced the production of reactive oxygen species (ROS), which are critical for plant defense mechanisms against pathogens .

Research Findings

Recent studies have further elucidated the role of oxylipins like this compound in plant biology:

- Oxylipin Signaling : Oxylipins are involved in various signaling pathways that regulate plant growth and response to stress. They can act as signaling molecules that mediate interactions between plants and pathogens.

- Plant Defense Mechanisms : The presence of oxylipins like this compound has been linked to the hypersensitive response (HR) in plants, which is a rapid cell death response aimed at limiting pathogen spread .

属性

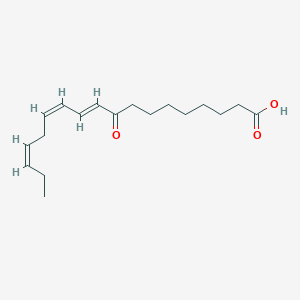

IUPAC Name |

(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDMUPTZYZIGR-CUHSZNQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\C(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 9-OxoOTrE and why is it relevant to the study on Lentinula edodes?

A1: While the provided research abstract from "Untargeted Metabolite Profiling of Antimicrobial Compounds in the Brown Film of Lentinula edodes Mycelium via LC–MS/MS Analysis" [] lists this compound as one of five important antimicrobial metabolites found at high levels in the brown film (BF) of Lentinula edodes mycelium, it doesn't offer further details on its characteristics or mechanisms. This study focuses on identifying potential antimicrobial compounds present in the BF, not on deeply characterizing a specific compound like this compound. Further research focusing on this compound itself would be needed to answer questions about its specific interactions, properties, and effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。